molecular formula C13H11BrN2O B5677701 N-(2-bromophenyl)-N'-phenylurea CAS No. 13114-91-5

N-(2-bromophenyl)-N'-phenylurea

Cat. No. B5677701
CAS RN: 13114-91-5
M. Wt: 291.14 g/mol
InChI Key: LCOWZPIPSUYVOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromophenyl)-N'-phenylurea, such as N-p-bromophenyl-N′-phenylacetylthiourea, involves the reaction of appropriate aniline derivatives with acyl chlorides or isothiocyanates. These reactions typically result in the formation of thiourea derivatives characterized by strong non-covalent interactions, such as hydrogen bonds and π–π stacking interactions, which influence their conformation and properties (Liang Xian et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-bromophenyl)-N'-phenylurea often features significant non-covalent interactions. For example, N′-Benzoyl-N-p-bromo­phenyl­thio­urea exhibits a structure where the bromophenyl and benzoyl groups are arranged cis and trans to the sulfur atom, respectively. This arrangement, along with intermolecular N—H⋯S and C—H⋯O hydrogen bonds, leads to the formation of linear chains (B. Yamin & M. Yusof, 2003).

Chemical Reactions and Properties

Chemical reactions involving phenylurea derivatives can lead to various products depending on the reactants and conditions. For instance, the reaction of phenylurea and N-trimethylsilyl-N'-phenylurea with vanadocene yields N-(η5-cyclopentadienyl)vanadio-N'-phenylurea as a major product, showcasing the versatility of phenylurea derivatives in synthetic chemistry (A. Gordetsov et al., 2003).

Physical Properties Analysis

The physical properties of N-(2-bromophenyl)-N'-phenylurea derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular conformation and the presence of non-covalent interactions. For example, the crystal structure of N-p-bromophenyl-N′-phenylacetylthiourea reveals a monoclinic space group with specific cell dimensions, highlighting the impact of molecular interactions on the physical properties of these compounds (Liang Xian et al., 2009).

Chemical Properties Analysis

The chemical behavior of N-(2-bromophenyl)-N'-phenylurea and its derivatives can be explored through reactions with various reagents. The introduction of substituents such as bromine can enhance the reactivity and lead to the formation of diverse products. For example, the reaction of phenylurea derivatives with nitrous acid demonstrates the influence of substituents on the kinetics and mechanism of nitrosation reactions, indicating a complex interplay between structure and reactivity (A. Castro et al., 1989).

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

N-(2-bromophenyl)-N'-phenylurea and its derivatives have been studied for their crystal structures and molecular interactions. For example, the crystal structure of metobromuron, a phenylurea herbicide, demonstrates significant molecular interactions such as hydrogen bonds and weak C-H⋯π interactions, contributing to the formation of two-dimensional networks in the crystal lattice (Kang et al., 2015).

2. Chemical Reactions and Synthesis

These compounds participate in various chemical reactions. For instance, the reaction of N-trimethylsilyl-N'-phenylurea with N-bromosuccinimide produces, among other products, (p-bromophenyl)urea, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Gordetsov et al., 2003).

3. Bioactivity and Pharmacological Potential

The bioactivity of N-(2-bromophenyl)-N'-phenylurea derivatives has been explored, particularly in pharmacology. For example, a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'- phenylureas showed promising anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Fatima et al., 2014).

properties

IUPAC Name

1-(2-bromophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWZPIPSUYVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967127
Record name N-(2-Bromophenyl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Bromophenyl)-3-phenylurea

CAS RN

13114-91-5, 5269-25-0
Record name N-(2-Bromophenyl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromophenyl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMOPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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